molecular formula C8H6ClN3 B050617 4-Chlorophthalazin-1-amine CAS No. 13580-86-4

4-Chlorophthalazin-1-amine

Cat. No. B050617
CAS RN: 13580-86-4
M. Wt: 179.6 g/mol
InChI Key: IJYLJLPFNAQRLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chlorophthalazin-1-amine and its derivatives has been explored through different chemical pathways. Krishnananthan et al. (2016) described a regioselective synthesis method involving the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine, followed by bromination and amination processes to yield substituted 4-alkylamino and 4-arylaminophthalazin-1(1H)-ones with good overall yields (Krishnananthan et al., 2016). Additionally, Nguyen et al. (2012) developed a general synthesis for 4-substituted chlorophthalazines through a three-step process, highlighting the versatility and adaptability of synthetic methods for this compound (Nguyen et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various analytical techniques. Yatsenko et al. (2001) investigated the crystal structures of related compounds, providing insight into the molecular and electronic structures influenced by the crystal environment (Yatsenko et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives have been explored to understand their reactivity and potential applications. The palladium-catalyzed amination reactions, as reported by Zhang et al. (2012), allow for the efficient production of naphthylamines and anthrylamines from chloromethylnaphthalene and chloromethylanthracene derivatives under mild conditions (Zhang et al., 2012).

Scientific Research Applications

  • Crystal Structure Analysis:

  • Stereoselective Synthesis:

  • Synthesis of Novel Derivatives:

    • Abass (2000) explored the synthesis of novel 4-pyrazolylquinolinone derivatives using 4-Chlorophthalazin-1-amine-related compounds (Abass, 2000).
  • NMR Spectra Analysis:

  • Palladium-Catalyzed Carbonylation:

    • Marosvölgyi-Haskó et al. (2011) synthesized tetrahydrophthalazine and phthalamide derivatives via palladium-catalyzed carbonylation of iodoarenes, demonstrating the utility of this approach in producing derivatives of this compound (Marosvölgyi-Haskó, Petz, Takács, & Kollár, 2011).
  • Microwave Energy in Organic Synthesis:

  • Anti-Proliferative Activity:

    • Abouzid et al. (2012) synthesized and evaluated the anti-proliferative activity of new phthalazine derivatives, providing insights into the potential therapeutic applications of these compounds (Abouzid, Khalil, & Ahmed, 2012).
  • Dearomative syn-1,4-Diamination:

    • Wertjes et al. (2018) reported a novel dearomative syn-1,4-diamination protocol using nonactivated arenes and amines, demonstrating a method that could be relevant for the functionalization of this compound (Wertjes, Okumura, & Sarlah, 2018).
  • Molecular-Crystal Structure:

  • Synthesis and Electrochemical Behavior:

Safety and Hazards

Primary aromatic amines, such as 4-Chlorophthalazin-1-amine, can significantly harm human health and the environment .

Biochemical Analysis

Biochemical Properties

4-Chlorophthalazin-1-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to be involved in the synthesis of phthalazine-based derivatives, which have shown potent cytotoxicity against certain cell types . The nature of these interactions is often complex and involves multiple biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been reported to have cytotoxic effects on HCT-116 cells, a type of human colon cancer cell . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

properties

IUPAC Name

4-chlorophthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYLJLPFNAQRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423363
Record name 4-Chlorophthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13580-86-4
Record name 4-Chlorophthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 4 mL of 0.5 M 1,4-dichlorophthalazine in DMA, 2 equivalents of amine and 500 mg of KF is heated in a sealed vial at 100° C. overnight. Purification on silica gel and evaporation provides the desired 1-amino-4-chloro-phthalazine.
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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